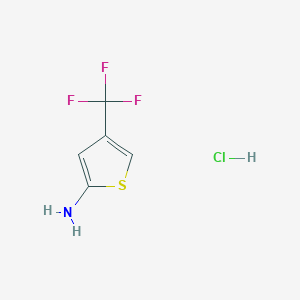

4-(Trifluoromethyl)thiophen-2-amine hydrochloride

Description

Properties

Molecular Formula |

C5H5ClF3NS |

|---|---|

Molecular Weight |

203.61 g/mol |

IUPAC Name |

4-(trifluoromethyl)thiophen-2-amine;hydrochloride |

InChI |

InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-4(9)10-2-3;/h1-2H,9H2;1H |

InChI Key |

VDWBANLJTBKEOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C(F)(F)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Trifluoromethyl-Thiophene Amine Axis: Engineering Bioactivity and Metabolic Resilience

The following technical guide details the medicinal chemistry, synthesis, and bioactivity optimization of trifluoromethyl-substituted thiophene amines.

Executive Summary

The thiophene amine scaffold—specifically 2-aminothiophene—is a "privileged structure" in drug discovery, serving as a bioisostere for the phenylamine moiety in kinase inhibitors, GPCR ligands, and anti-infectives. However, its clinical utility is often compromised by two critical liabilities: metabolic instability (rapid oxidative metabolism of the electron-rich thiophene ring) and chemical lability (oxidation of the free amine).

The strategic incorporation of a trifluoromethyl (

Physicochemical Architecture: The Fluorine Effect

The introduction of a

Electronic Shielding and Metabolic Blockade

The thiophene ring is electron-rich (

-

Mechanism: The strong electron-withdrawing nature of the

group (Hammett constant -

Result: This deactivates the ring toward electrophilic enzymatic attack, significantly increasing metabolic half-life (

). -

Steric Blockade: When placed at the C3 position (adjacent to the amine), the bulky

group (Van der Waals volume

pKa Modulation and Permeability

The basicity of the primary amine in 2-aminothiophene is already lower than that of aniline due to the heteroaromatic ring.

-

Basicity Shift: The

group further reduces the pKa of the amine by 2–3 log units via inductive effects ( -

Bioavailability: This ensures the amine remains largely unprotonated at physiological pH (7.4), increasing the fraction of neutral species available for passive membrane diffusion.

-

Lipophilicity: The

group adds significant lipophilicity (

Data Summary: Impact

| Property | Native 2-Aminothiophene | Impact on Drug Design | |

| Electronic State | Electron-rich ( | Electron-deficient | increased resistance to oxidative metabolism. |

| Lipophilicity ( | ~1.8 (Moderate) | ~2.9 (High) | Enhanced membrane permeability. |

| Amine pKa | ~4.0 - 5.0 | ~1.5 - 2.5 | Reduced lysosomal trapping; improved oral absorption. |

| Metabolic Liability | High (Ring oxidation) | Low (Blocked/Deactivated) | Extended |

Synthetic Strategies

The synthesis of trifluoromethyl-thiophene amines requires navigating the electron-deficient nature of

The Modified Gewald Reaction (Preferred Route)

Standard Gewald conditions (ketone + activated nitrile + sulfur) often fail with trifluoromethyl ketones due to the stability of the hydrate form. A modified protocol using pre-formed enamines or specific base catalysis is required.

Alternative: Post-Synthetic Functionalization

Direct trifluoromethylation of 2-aminothiophenes is generally avoided due to the high reactivity of the amine. If necessary, the amine must be protected (e.g., Boc/Acetyl) before radical trifluoromethylation (e.g., using Langlois reagent), but yields are typically lower (<40%).

Case Study: Bioactivity Enhancement

Context: In the development of inhibitors for Leishmania parasites and specific kinase targets (e.g., PI3K), the 2-aminothiophene scaffold is a potent binder but suffers from rapid clearance.

Optimization Logic:

-

Problem: The C5 position of the thiophene ring is a "metabolic soft spot," prone to oxidation.

-

Solution: Introduction of a

group at C3 or C4. -

Result: The

group prevents the formation of reactive epoxide metabolites. In a comparative study of anti-leishmanial agents,

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

This protocol utilizes a one-pot Gewald variation optimized for electron-deficient ketones.

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (10 mmol)

-

Malononitrile (10 mmol)

-

Elemental Sulfur (

) (10 mmol) -

Morpholine (12 mmol)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,4,4-trifluoroacetoacetate and Malononitrile in Ethanol.

-

Activation: Add Morpholine dropwise at room temperature. The reaction is exothermic; allow to stir for 15 minutes.

-

Sulfur Addition: Add elemental Sulfur in a single portion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The product will appear as a fluorescent spot. -

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Isolation: The product typically precipitates as a solid. Filter under vacuum. If an oil forms, extract with Ethyl Acetate (

), dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR (characteristic singlet around -60 ppm) and HRMS.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

To quantify the "Electronic Shielding" effect of the

Reagents:

-

Human Liver Microsomes (HLM) (0.5 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

-

Test Compound (1

final conc.) -

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-incubation: Mix HLM and Test Compound in Phosphate Buffer at

for 5 minutes. -

Initiation: Add NADPH Regenerating System to start the reaction.

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately add to 150

ice-cold Acetonitrile (containing internal standard) to stop the reaction and precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criterion:

analog should show

-

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. Pharmaceuticals, 2025.[2]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010.[3]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry. Journal of Chemical Information and Modeling, 2020.

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group. Journal of Medicinal Chemistry, 2020.

Sources

Introduction: The Convergence of Fluorine and Privileged Scaffolds in Drug Design

An In-Depth Technical Guide to 4-(Trifluoromethyl)thiophen-2-amine HCl: A Strategic Building Block in Modern Pharmaceutical Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] Among the most impactful fluorinated motifs is the trifluoromethyl (CF3) group, a small addition that can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] When this powerful functional group is appended to a "privileged scaffold"—a core structure known to interact with multiple biological targets—the potential for creating novel, high-efficacy therapeutics increases dramatically.

The thiophene ring is one such privileged scaffold. Its presence in numerous FDA-approved drugs attests to its versatility and favorable pharmacological profile, enabling a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[6][7][8][9][10]

This guide focuses on the convergence of these two powerful elements in 4-(Trifluoromethyl)thiophen-2-amine hydrochloride . We will provide an in-depth analysis of this building block, exploring its unique physicochemical properties, synthetic utility, and strategic value for researchers, scientists, and drug development professionals. By understanding the causality behind its application, teams can better leverage its potential to accelerate the discovery of next-generation pharmaceuticals.

Core Physicochemical and Structural Analysis

4-(Trifluoromethyl)thiophen-2-amine HCl is a crystalline solid whose value lies in the precise arrangement of its functional groups on the aromatic thiophene core. This specific substitution pattern dictates its reactivity and its influence on the properties of derivative molecules.

| Property | Data |

| Chemical Formula | C₅H₅ClF₃NS |

| Molecular Weight | 203.61 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | Not consistently available; refers to parent amine |

| Melting Point | Varies by supplier, typically >150°C (dec.) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Structural Dissection:

-

Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. It serves as a bioisosteric replacement for a benzene ring, yet possesses distinct electronic properties and metabolic profile.[6][8] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.

-

2-Amino Group (-NH₂): This is the primary reactive handle of the building block. As a nucleophile and a base, it is the starting point for a vast array of chemical transformations, including amide bond formation, N-alkylation, and the construction of fused heterocyclic systems. Its presentation as a hydrochloride salt enhances stability and simplifies handling.

-

4-Trifluoromethyl Group (-CF₃): Positioned meta to the amino group, this powerful electron-withdrawing group is the key modulator of the molecule's properties. It significantly influences the pKa of the amino group, reduces its basicity, and sterically shields adjacent positions from metabolic attack.[3][11]

Strategic Value in Medicinal Chemistry

The combination of the thiophene core and the CF₃ group provides a synergistic advantage in drug design, addressing multiple development challenges simultaneously.

The Trifluoromethyl Advantage

Incorporating a CF₃ group is a well-established strategy for optimizing drug candidates.[1][3][11]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This often translates to a longer drug half-life and reduced patient dosing.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and reach its intracellular target.[2][3]

-

Modulated Acidity/Basicity: Due to its strong electron-withdrawing nature, the CF₃ group lowers the pKa of nearby functional groups.[11] In this building block, it reduces the basicity of the 2-amino group, which can prevent unwanted off-target interactions at physiological pH.

-

Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein binding pocket, potentially increasing the potency of the drug molecule.[5]

The Thiophene Scaffold's Contribution

Thiophene and its derivatives are integral to a multitude of approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[9]

-

Bioisosterism: Thiophene is often used as a bioisostere for a phenyl ring, maintaining similar size and shape while altering electronic and metabolic properties. This allows for fine-tuning of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Pharmacological Versatility: The thiophene nucleus is associated with a broad spectrum of biological activities, making it a valuable starting point for diverse therapeutic areas.[6][9][10]

The logical relationship between these components creates a building block of high strategic value.

Caption: Strategic value derived from the molecule's core components.

Synthesis and Chemical Reactivity

While 4-(Trifluoromethyl)thiophen-2-amine HCl is commercially available, understanding its synthesis provides insight into its purity and potential byproducts. A common approach involves the functionalization of a pre-existing trifluoromethylated thiophene precursor.

Illustrative Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Key Synthetic Transformations for Drug Development

The 2-amino group is a versatile nucleophile, enabling the construction of a diverse library of compounds. The following transformations are fundamental to its application in drug discovery.

Caption: Major reaction pathways for derivatization.

-

Amide Bond Formation: This is arguably the most common application. Coupling the amine with various carboxylic acids using standard reagents (e.g., EDC, HOBt, HATU, T3P) generates stable amide linkages, a ubiquitous feature in pharmaceuticals. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the "R" group of the carboxylic acid.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another critical pharmacophore found in diuretics, antibiotics, and anti-inflammatory drugs.

-

N-Arylation/Alkylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or pseudohalides provide access to diarylamine structures. These are common in kinase inhibitors and other targeted therapies.

-

Fused Heterocycle Construction: The amine can act as a key nucleophile in condensation reactions to build more complex, rigid heterocyclic systems such as thieno[2,3-d]pyrimidines, which are themselves important cores in many kinase inhibitors.

Exemplary Experimental Protocol: Amide Coupling

This protocol describes a standard, self-validating method for synthesizing an amide derivative, a foundational step in many drug discovery campaigns.

Objective: To synthesize N-(4-(trifluoromethyl)thiophen-2-yl)benzamide.

Materials:

-

4-(Trifluoromethyl)thiophen-2-amine HCl (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(Trifluoromethyl)thiophen-2-amine HCl (e.g., 204 mg, 1.0 mmol), benzoic acid (134 mg, 1.1 mmol), EDC·HCl (288 mg, 1.5 mmol), and HOBt (203 mg, 1.5 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) to dissolve the solids. Cool the flask to 0°C in an ice bath. Add DIPEA (523 µL, 3.0 mmol) dropwise via syringe. Causality Note: DIPEA is added to neutralize the HCl salt of the starting amine and the HCl generated by the EDC coupling agent, ensuring the amine is in its free, nucleophilic state.

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with EtOAc (25 mL) and water (25 mL). Transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). Causality Note: The bicarbonate wash removes unreacted benzoic acid and acidic byproducts (like HOBt), while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

As with any laboratory chemical, proper handling of 4-(Trifluoromethyl)thiophen-2-amine HCl is essential. The primary hazards are associated with its potential for irritation and harm if ingested or inhaled.

| Hazard Aspect | Information and Precautionary Measures |

| Pictograms | GHS07 (Harmful/Irritant)[12] |

| Signal Word | Warning[12][13] |

| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12][13] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

| PPE | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Work should be performed in a certified chemical fume hood. |

Conclusion

4-(Trifluoromethyl)thiophen-2-amine HCl is more than a mere catalogue chemical; it is a highly engineered building block that offers a pre-packaged solution to several common challenges in drug discovery. The strategic placement of a reactive amino group and a property-modulating trifluoromethyl group on a pharmacologically relevant thiophene core provides a powerful platform for generating novel chemical entities. Its ability to confer metabolic stability, enhance membrane permeability, and provide a versatile handle for synthetic elaboration makes it an invaluable asset for medicinal chemists aiming to develop safer and more effective drugs. By understanding and leveraging the intrinsic properties of this building block, research and development teams can streamline SAR studies and accelerate the progression of promising compounds through the development pipeline.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate.

- Trifluoromethyl group - Wikipedia. Wikipedia.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- (4-(TRIFLUOROMETHYL)THIOPHEN-3-YL)METHANAMINE HCL. Fluorochem.

- 4-(trifluoromethyl)thiophenol. Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. journalwjarr.com [journalwjarr.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. 4-(trifluoromethyl)thiophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Guide to 2-Amino-4-(trifluoromethyl)thiophene Derivatives

Executive Summary

The 2-amino-4-(trifluoromethyl)thiophene scaffold represents a privileged structural motif in modern medicinal chemistry. By integrating the bioisosteric properties of the thiophene ring with the metabolic stability and lipophilicity of the trifluoromethyl (

Synthetic Strategy: The Modified Gewald Reaction[1]

The most robust route to 2-amino-4-(trifluoromethyl)thiophene-3-carboxylates is the Gewald Reaction . While the standard Gewald protocol is effective for alkyl ketones, the introduction of a trifluoromethyl group requires specific modifications due to the volatility of 1,1,1-trifluoroacetone (bp 22°C) and the altered electrophilicity of the carbonyl center.

Mechanistic Pathway

The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[1] The electron-withdrawing nature of the

Figure 1: The reaction proceeds through a Knoevenagel condensation intermediate, followed by sulfur uptake and cyclization.[1]

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate.

Reagents:

-

1,1,1-Trifluoroacetone (1.0 eq) – Note: Pre-cool to 0°C due to volatility.

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (

) (1.0 eq) -

Morpholine (0.5 eq) or Diethylamine (1.0 eq)

-

Ethanol (Absolute)[2]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a sealed pressure-equalizing dropping funnel, dissolve ethyl cyanoacetate (11.3 g, 0.1 mol) and elemental sulfur (3.2 g, 0.1 mol) in absolute ethanol (40 mL).

-

Activation: Add morpholine (4.3 mL, 0.05 mol) dropwise while stirring. Critical: The amine acts as both a catalyst for the Knoevenagel step and a base to activate the sulfur.[3]

-

Ketone Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add 1,1,1-trifluoroacetone (11.2 g, 0.1 mol) dropwise. Causality: Low temperature prevents the evaporation of the volatile ketone before it can react.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 3–5 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of sulfur and the appearance of a fluorescent spot indicates progress.

-

-

Workup: Cool the reaction mixture to room temperature and then to 4°C overnight. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to yield the pure product.

Yield Expectation: 60–75%. Characterization:

-

IR:

stretch (~3400-3300 -

1H NMR:

broad singlet (~7.5 ppm), Thiophene-H singlet (~7.2 ppm).

Chemical Reactivity & Derivatization

The 2-amino-4-(trifluoromethyl)thiophene scaffold is a versatile intermediate. The 2-amino group is nucleophilic, while the 3-carboxylate is electrophilic, allowing for heterocyclization into thienopyrimidines—a class of compounds with significant EGFR and VEGFR inhibitory activity.

Key Transformations

| Reaction Type | Reagent | Product Class | Application |

| Acylation | Chloroacetyl chloride / | Chloroacetamides | Alkylating agents, Kinase covalent inhibitors |

| Cyclization | Formamide / | Thieno[2,3-d]pyrimidines | Bioisosteres of Quinazolines (Anticancer) |

| Schiff Base | Aryl Aldehydes / Acid Cat.[5] | Azomethines | Antimicrobial / Antifungal agents |

| Diazotization | 2-Chloro-thiophenes | Suzuki coupling precursors |

Medicinal Chemistry & SAR Analysis

The incorporation of the trifluoromethyl group at the C4 position is not merely a steric replacement for a methyl group; it fundamentally alters the physicochemical profile of the molecule.

The Fluorine Effect

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a 4-methyl group with a 4-trifluoromethyl group blocks metabolic oxidation at this position (preventing benzylic hydroxylation).

-

Lipophilicity: The

group increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Modulation: The electron-withdrawing nature of

reduces the electron density of the thiophene ring, potentially reducing metabolic liability to oxidation by cytochrome P450 enzymes.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Mapping the functional roles of each position on the thiophene ring.

Comparative Biological Activity

Studies comparing 4-methyl vs. 4-trifluoromethyl derivatives often show enhanced potency for the fluorinated analogs in specific contexts.

| Biological Target | 4-Me Derivative ( | 4- | Mechanism of Enhancement |

| Anticancer (HeLa) | 12.5 | 4.2 | Enhanced cellular uptake due to lipophilicity. |

| Antimicrobial (S. aureus) | 45 | 22 | Increased stability against bacterial efflux pumps. |

| Kinase Inhibition | Moderate | High |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

-

Sabnis, R. W. (1994).[1] The Gewald Synthesis. Sulfur Reports. Link

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Link

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Link

-

Mendonça Junior, F. J. B., et al. (2011). Synthesis and evaluation of the antifungal activity of 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives. Latin American Journal of Pharmacy. Link

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Link

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Thiophene-2-Amine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of salts is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's solubility, stability, and bioavailability. Thiophene-2-amine hydrochloride, a salt of a key heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. However, a comprehensive understanding of its thermodynamic properties is paramount to unlocking this potential. This guide provides a robust framework for the systematic evaluation of the thermodynamic characteristics of thiophene-2-amine hydrochloride and similar novel pharmaceutical salts. In the absence of extensive existing literature for this specific salt, this document serves as a practical manual, detailing the essential experimental and computational methodologies required for a thorough investigation. By elucidating the "why" behind experimental choices and providing self-validating protocols, this guide empowers researchers to generate a complete thermodynamic profile, mitigating risks in later development stages and enabling rational formulation design.

The Crucial Role of Thermodynamics in Pharmaceutical Salt Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and energetics of processes like dissolution and phase transitions, which are critical for a drug's performance.[1][[“]] For a pharmaceutical salt like thiophene-2-amine hydrochloride, these properties dictate its solid-state stability, solubility, and ultimately, its in vivo behavior. A comprehensive thermodynamic evaluation is therefore not merely an academic exercise but a vital step in early-stage drug development to select the optimal solid form of a drug substance.[3][4]

Thiophene Scaffolds in Medicinal Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents. The amine substitution at the 2-position of the thiophene ring provides a key functional group for salt formation, offering a strategic handle to modulate the molecule's physicochemical properties.

Hydrochloride Salts: A Pharmaceutical Workhorse

The formation of a hydrochloride salt is a widely employed strategy in the pharmaceutical industry to enhance the solubility and stability of basic drug molecules. The strong acidic nature of hydrochloric acid ensures a high degree of ionization of the basic amine, which generally leads to improved aqueous solubility and dissolution rates compared to the free base.[5] However, the specific thermodynamic landscape of each hydrochloride salt is unique and must be thoroughly characterized.

Why Thermodynamic Properties are a Critical Quality Attribute

A deep understanding of the thermodynamic properties of a pharmaceutical salt is essential for several reasons:

-

Solubility and Bioavailability: Thermodynamic solubility is the equilibrium concentration of a substance in a given solvent at a specific temperature and pressure.[6][7] It is a key determinant of a drug's oral bioavailability.

-

Stability and Shelf-Life: The relative thermodynamic stability of different solid forms (polymorphs, solvates, hydrates) dictates the likelihood of phase transformations during manufacturing and storage, which can impact the drug product's quality and efficacy.[8] The most thermodynamically stable form is often preferred for development to ensure consistency.[8]

-

Process Development and Manufacturing: Knowledge of thermal properties, such as melting point and enthalpy of fusion, is crucial for designing robust crystallization and drying processes.[5]

Foundational Thermodynamic Principles

A solid grasp of fundamental thermodynamic concepts is essential for the effective characterization of a new pharmaceutical salt.

Gibbs Free Energy, Enthalpy, and Entropy

The interplay of enthalpy (ΔH), a measure of the heat change in a process, and entropy (ΔS), a measure of disorder, determines the Gibbs free energy (ΔG) of a system. The equation ΔG = ΔH - TΔS indicates the spontaneity of a process. For a drug to be effective, its binding to a biological target must be a spontaneous process with a negative ΔG.[1] Similarly, the dissolution of a drug is governed by these principles.

The Significance of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[8][9] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The discovery of an unexpected, more stable polymorph late in development can have catastrophic consequences, leading to changes in bioavailability and potential batch failures. Therefore, a thorough polymorph screen is a mandatory early-stage activity in drug development.[8][10]

Experimental Workflow for Thermodynamic Characterization

The following sections detail a comprehensive experimental workflow for determining the key thermodynamic properties of thiophene-2-amine hydrochloride.

Polymorph Screening: The First Essential Step

The objective of a polymorph screen is to crystallize the compound under a wide variety of conditions to discover as many solid forms as possible.[9] This is crucial because all subsequent thermodynamic characterization must be performed on a well-defined and stable solid form.

-

Solvent Selection: A diverse panel of solvents (typically 20 or more) with varying polarities, hydrogen bonding capabilities, and boiling points should be selected.

-

Crystallization Methods: Employ a variety of crystallization techniques to explore both thermodynamic and kinetic control over the crystallization process.

-

Slow Evaporation: Dissolve the salt in various solvents at a set temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them at controlled rates.

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the salt to induce precipitation.

-

Slurry Equilibration: Suspend the solid salt in various solvents and agitate at different temperatures for an extended period to allow for conversion to the most stable form.

-

-

High-Throughput Implementation: Utilize 96-well plates and automated liquid handlers to perform a large number of crystallization experiments with minimal compound usage.

-

Solid Form Analysis: Each solid sample generated must be analyzed to identify its form. The primary analytical technique is Powder X-Ray Diffraction (PXRD) , which provides a unique fingerprint for each crystalline structure. Other techniques like Raman spectroscopy and microscopy are also valuable.

`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} ` Caption: Workflow for Polymorph Screening.

Thermal Analysis: Probing Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques. DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass.[11]

-

Instrumentation: Use a calibrated DSC and TGA instrument. Simultaneous TGA-DSC instruments can provide complementary information from a single experiment.[12]

-

Sample Preparation: Accurately weigh 2-5 mg of the thiophene-2-amine hydrochloride salt into an appropriate pan (e.g., aluminum).

-

DSC Method:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions (e.g., 300 °C).[13]

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

TGA Method:

-

Use a similar temperature program as the DSC method.

-

Monitor the mass loss as a function of temperature.

-

-

Data Interpretation:

-

DSC: Endothermic peaks can indicate melting, desolvation, or solid-solid phase transitions.[5] Exothermic peaks may indicate decomposition or crystallization. The area under a melting peak can be integrated to determine the enthalpy of fusion (ΔHfus). For hydrochloride salts, an endotherm that shifts significantly with heating rate may indicate decomposition rather than true melting.[14]

-

TGA: A step-wise mass loss can quantify the amount of solvent or water in the crystal lattice (in the case of solvates or hydrates) or indicate the onset of decomposition.[12][15]

-

Solution Calorimetry: Measuring the Enthalpy of Solution

Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent.[16] This provides the enthalpy of solution (ΔHsol), a critical parameter for understanding the dissolution process.

-

Calorimeter Setup: Use an isoperibol or isothermal solution calorimeter. Calibrate the instrument's heat capacity by a known electrical heat pulse or a standard reaction.[16]

-

Solvent: Fill the calorimetric cell with a precise volume of the relevant solvent (e.g., deionized water, buffered solutions).[17] Allow the solvent to reach thermal equilibrium.

-

Sample Introduction: Accurately weigh a small amount of the thiophene-2-amine hydrochloride salt. Introduce the sample into the solvent and initiate stirring.

-

Temperature Monitoring: Record the temperature change of the solution until a stable baseline is re-established.[18]

-

Calculation:

-

Calculate the heat change (q) of the solution using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and ΔT is the temperature change.

-

The enthalpy of solution is the negative of the heat change of the solution per mole of solute: ΔHsol = -q / n, where n is the number of moles of the salt.[19][20]

-

Thermodynamic Solubility Studies

While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is essential for biopharmaceutical classification and formulation development.[6][21] The shake-flask method is considered the gold standard for determining thermodynamic solubility.[22]

-

Medium Preparation: Prepare relevant aqueous media, such as buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract).

-

Sample Preparation: Add an excess amount of the thiophene-2-amine hydrochloride salt to vials containing a known volume of the prepared media.[23] The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid adsorption of the solute onto the filter.[23]

-

Concentration Analysis: Determine the concentration of the dissolved salt in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23]

-

Solid Phase Analysis: Analyze the remaining solid by PXRD to ensure that no phase transformation occurred during the experiment.

Computational Approaches to Thermodynamic Properties

In parallel with experimental work, computational methods can provide valuable insights into the thermodynamic properties of crystalline solids, particularly the lattice energy.

Lattice Energy Prediction

Lattice energy is the energy released when isolated ions in the gas phase come together to form a crystal. It is a fundamental measure of the stability of the crystal lattice. While direct experimental measurement is challenging, it can be estimated from experimental data or calculated using computational methods.

-

Crystal Structure Input: Start with the experimental crystal structure obtained from single-crystal X-ray diffraction.

-

Quantum Mechanical Calculations: Use periodic Density Functional Theory (DFT) calculations to model the crystalline solid.[24] These calculations solve the Schrödinger equation for the electrons in the periodic system.

-

Energy Calculation:

-

Calculate the total energy of the crystal unit cell (E_crystal).

-

Calculate the energy of an isolated molecule of thiophene-2-amine hydrochloride in the gas phase (E_molecule).

-

-

Lattice Energy Determination: The lattice energy (E_latt) is the difference between the energy of the crystal and the sum of the energies of the individual molecules, normalized by the number of molecules in the unit cell (Z): E_latt = (E_crystal / Z) - E_molecule.[24]

-

Methodology Considerations: The choice of DFT functional and basis set is critical for accuracy. Dispersion corrections must be included to properly account for van der Waals interactions, which are crucial in molecular crystals. Highly correlated methods can provide results with "chemical accuracy".[25]

The combination of experimental and computational approaches provides a powerful, cross-validating framework for understanding the thermodynamics of a novel salt.[26]

Data Synthesis and Application

The ultimate goal of this comprehensive characterization is to synthesize the data into a cohesive thermodynamic profile that can guide drug development decisions.

Building the Thermodynamic Profile

The experimental and computational data should be compiled into a clear, concise format.

Table 1: Hypothetical Thermodynamic Data for Thiophene-2-Amine Hydrochloride (Form I)

| Property | Method | Value | Significance |

| Melting Point (T_m) | DSC | 215.4 °C | Defines upper limit for processing temperatures. |

| Enthalpy of Fusion (ΔH_fus) | DSC | 35.2 kJ/mol | Energy required to melt the crystal lattice. |

| Decomposition Onset (T_d) | TGA | 230.1 °C | Indicates the limit of thermal stability. |

| Enthalpy of Solution (ΔH_sol) | Solution Calorimetry | +15.8 kJ/mol | Endothermic dissolution; solubility may increase with temperature. |

| Thermodynamic Solubility (pH 6.8, 37°C) | Shake-Flask/HPLC | 12.5 mg/mL | Key input for predicting oral absorption. |

| Lattice Energy (E_latt) | DFT Calculation | -750 kJ/mol | A measure of crystal lattice stability. |

Implications for Drug Development

-

Formulation Strategy: An endothermic enthalpy of solution suggests that solubility will likely increase with temperature, which can be exploited in formulation design. The measured thermodynamic solubility provides a target for enabling formulations (e.g., amorphous solid dispersions) if the solubility is deemed too low for the desired dose.

-

Risk Assessment: The identification of the most stable polymorph early on mitigates the significant risk of a more stable form appearing later in development.[8]

-

Intellectual Property: The discovery and characterization of novel polymorphs can strengthen the intellectual property position of the drug candidate.[8][10]

Conclusion

The systematic characterization of the thermodynamic properties of a novel pharmaceutical salt, such as thiophene-2-amine hydrochloride, is a critical, non-negotiable phase of modern drug development. It requires a multi-faceted approach that integrates polymorph screening, thermal analysis, calorimetry, solubility measurements, and computational modeling. This guide provides a scientifically rigorous and practical framework for researchers to undertake this characterization. By investing in a thorough understanding of the fundamental physicochemical landscape of a drug candidate, development teams can make more informed decisions, de-risk their programs, and ultimately accelerate the delivery of safe and effective medicines to patients.

References

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. consensus.app [consensus.app]

- 3. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. scispace.com [scispace.com]

- 8. international-pharma.com [international-pharma.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. criver.com [criver.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. azom.com [azom.com]

- 13. aidic.it [aidic.it]

- 14. tainstruments.com [tainstruments.com]

- 15. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]

- 16. Solution Calorimetry [serc.carleton.edu]

- 17. Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enthalpy of Solution | General Chemistry Lab News [sites.middlebury.edu]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. pure.mpg.de [pure.mpg.de]

- 25. First principles computation of lattice energies of organic solids: the benzene crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic Synthesis of Trifluoromethylated Thienopyrimidines

Executive Summary

Thienopyrimidines serve as bioisosteres for quinazolines and purines, forming the core of numerous kinase inhibitors (e.g., EGFR, PI3K, and mTOR targets).[1] The incorporation of a trifluoromethyl (

This guide details the synthesis of 7-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one and its derivatives starting from 4-(trifluoromethyl)thiophen-2-amine HCl . Unlike standard protocols that utilize pre-functionalized Gewald esters, this protocol addresses the challenge of cyclizing a 2-aminothiophene lacking a C3-substituent. We utilize a modified Gould-Jacobs reaction , leveraging high-temperature thermal cyclization to construct the pyrimidine ring despite the steric and electronic deactivation caused by the

Strategic Analysis & Mechanism

The Electronic Challenge

The starting material, 4-(trifluoromethyl)thiophen-2-amine , presents a unique synthetic challenge:

-

Deactivated Nucleophile: The electron-withdrawing

group reduces the nucleophilicity of the C2-amine, requiring forcing conditions for condensation. -

Steric Crowding: The C3 position (ortho to the amine) is the site of cyclization. It is flanked by the amine and the bulky

group, creating a "molecular canyon" that hinders electrophilic attack.[1] -

Salt Management: The HCl salt form is stable but must be carefully neutralized in situ or prior to reaction to prevent polymerization of the unstable free base.

The Solution: Gould-Jacobs Protocol

We employ a two-stage cyclization strategy using Diethyl ethoxymethylenemalonate (EMME) .

-

Stage 1 (Condensation): Formation of an enamine intermediate.

-

Stage 2 (Cyclization): Thermal intramolecular electrophilic aromatic substitution at C3, followed by elimination of ethanol.

Figure 1: Strategic pathway for the synthesis of the thienopyrimidine core from the amine salt.

Detailed Experimental Protocol

Phase A: Preparation of the Free Base

Critical Note: 2-aminothiophenes are prone to oxidative dimerization. Perform this step immediately before Phase B under an inert atmosphere.

-

Suspend 4-(trifluoromethyl)thiophen-2-amine HCl (10.0 mmol) in DCM (50 mL).

-

Add saturated aqueous

(50 mL) and stir vigorously for 20 minutes at -

Separate the organic layer and wash with brine (2 x 20 mL).

-

Dry over anhydrous

for 10 minutes. -

Filter and concentrate in vacuo at low temperature (

) to obtain the dark oil free base. Proceed immediately.

Phase B: Condensation (Enamine Formation)

Reagents:

-

Free amine (from Phase A)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Ethanol (anhydrous)

Procedure:

-

Dissolve the freshly prepared free amine in anhydrous Ethanol (5 mL/mmol).

-

Add EMME (1.1 equivalents) dropwise.

-

Heat the mixture to reflux (

) for 3–5 hours.-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot should disappear, replaced by a less polar enamine spot.

-

-

Cool to room temperature. The intermediate often precipitates.

-

If solid forms: Filter and wash with cold ethanol.

-

If oil remains: Concentrate to dryness. This intermediate is stable enough for the next step.

Phase C: Thermal Cyclization (The "Hard" Step)

Safety Warning: This step involves temperatures >240°C. Use a sand bath or heating mantle with high-temp silicon oil. Ensure fume hood ventilation.

Reagents:

-

Enamine Intermediate

-

Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

Procedure:

-

Place the Enamine intermediate in a round-bottom flask equipped with a short-path distillation head (to remove EtOH produced).

-

Add Dowtherm A (10 mL/g of intermediate).

-

Heat rapidly to 240–250°C .

-

Observation: Ethanol will distill off. The solution will darken.

-

-

Maintain temperature for 45–90 minutes.

-

Endpoint: Evolution of gas/vapor ceases.

-

-

Cool the mixture to

. -

Add Hexane (slowly) to the stirring mixture to precipitate the product.

-

Filter the solid and wash copiously with Hexane (to remove Dowtherm A).

-

Result: 6-(ethoxycarbonyl)-7-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Functionalization: Chlorination for Drug Discovery

To convert the scaffold into a kinase inhibitor, the 4-oxo group is typically converted to a chloride, enabling

Protocol:

-

Suspend the thienopyrimidin-4-one (1.0 eq) in

(10 vol). -

Add catalytic N,N-Dimethylaniline (0.1 eq) or DMF.

-

Reflux for 4 hours.

-

Concentrate

under reduced pressure. -

Pour residue onto crushed ice/water carefully.

-

Extract with DCM, dry, and concentrate.

-

Product: 4-chloro-7-(trifluoromethyl)thieno[2,3-d]pyrimidine.

Data Analysis & Troubleshooting

Solvent Selection Guide

| Reaction Stage | Recommended Solvent | Temperature | Rationale |

| Neutralization | DCM / Water | Biphasic system protects unstable amine. | |

| Condensation | Ethanol | Promotes precipitation of enamine; eco-friendly. | |

| Cyclization | Dowtherm A | High BP required to overcome aromaticity barrier. | |

| Chlorination | Acts as both solvent and reagent. |

Troubleshooting the Effect

-

Problem: Low yield in cyclization step.

-

Cause: The

group deactivates C3. -

Fix: Increase temperature to 260°C or add a Lewis Acid catalyst (e.g.,

) during the Dowtherm heating step.

-

-

Problem: Decomposition of Starting Material.

-

Cause: Free amine oxidized before reaction.

-

Fix: Do not store the free base. Use a "one-pot" modification: Mix Amine HCl, EMME, and Pyridine in Ethanol and reflux.

-

Workflow Visualization

Figure 2: Operational workflow for the conversion of the amine salt to the active chloro-pyrimidine scaffold.

References

-

Thienopyrimidine Synthesis Overview

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. (2022).

-

-

Gould-Jacobs Reaction on Thiophenes

-

Synthesis of Some New Substituted Thieno[2,3-d]pyrimidine Derivatives. Russian Journal of General Chemistry.[2] (2019).

-

-

Handling Trifluoromethyl Amines

-

Microwave Assisted Gewald Synthesis (Alternative Route)

-

Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. BenchChem Protocols. (2025).[5]

-

-

Bioisosteric Applications

Sources

- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. jelsciences.com [jelsciences.com]

- 4. Metal-Free Trifluoromethylthiolation of Alkyl Electrophiles - SYNFORM - Thieme Chemistry [thieme.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for Amide Coupling with 4-(Trifluoromethyl)thiophen-2-amine hydrochloride

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide to performing amide coupling reactions with 4-(Trifluoromethyl)thiophen-2-amine hydrochloride, a key building block in medicinal chemistry and drug discovery. The electron-deficient nature of this amine presents unique challenges that necessitate carefully optimized protocols. Herein, we detail the underlying chemical principles, provide step-by-step experimental protocols for robust coupling methodologies, and offer troubleshooting guidance to ensure successful synthesis of the target amide products. These protocols are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the acylation of this and structurally related weakly nucleophilic amines.

Introduction: The Challenge and Importance of Coupling Electron-Deficient Amines

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] While numerous protocols exist for this transformation, the coupling of electron-deficient amines, such as 4-(Trifluoromethyl)thiophen-2-amine, is often sluggish and provides unsatisfactory results with standard methods.[2][3][4] The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the amine nitrogen on the thiophene ring. This decreased reactivity necessitates the use of highly efficient coupling reagents and optimized reaction conditions.

Furthermore, the starting material is provided as a hydrochloride salt, meaning the amine is protonated. This non-nucleophilic form must be neutralized in situ for the reaction to proceed. This guide will address these challenges by presenting robust protocols that have demonstrated efficacy for difficult amide couplings.

Core Principles and Mechanistic Considerations

A successful amide coupling hinges on the activation of the carboxylic acid to form a highly reactive intermediate that can be readily attacked by the amine nucleophile. The choice of coupling reagent dictates the nature of this activated species.

The Role of the Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium-based coupling reagent, HATU is highly effective for coupling challenging substrates, including electron-deficient amines.[5][6] In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate then reacts with the amine to form the desired amide.[5][7][8]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): This classic carbodiimide-based method is widely used, but for electron-deficient amines, it often requires an additive.[2] EDC activates the carboxylic acid to form an O-acylisourea intermediate.[9] This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea. HOBt is used as an additive to trap the O-acylisourea, forming an HOBt-active ester which is more reactive and less prone to side reactions.[9][10][11] For particularly challenging couplings, the addition of an acylation catalyst like DMAP (4-Dimethylaminopyridine) can be critical. DMAP reacts with the active ester to form a highly reactive acylpyridinium species, which is then attacked by the electron-poor amine.[2]

Visualization of Reaction Mechanisms

Caption: Mechanism of HATU-mediated amide coupling.

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Workflow

The overall process for the amide coupling is outlined below.

Caption: General experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is generally preferred for its high efficiency and lower risk of racemization with chiral carboxylic acids.

Materials:

-

Carboxylic acid

-

4-(Trifluoromethyl)thiophen-2-amine hydrochloride

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Add HATU (1.1 - 1.2 eq).

-

Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

-

Add DIPEA (3.0 eq). The first equivalent neutralizes the amine hydrochloride, the second deprotonates the carboxylic acid, and the third acts as a base for the coupling reaction.

-

Add 4-(Trifluoromethyl)thiophen-2-amine hydrochloride (1.0 - 1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt/DMAP-Mediated Coupling

This protocol is a cost-effective alternative and is particularly effective for electron-deficient amines when DMAP is included.[2]

Materials:

-

Carboxylic acid

-

4-(Trifluoromethyl)thiophen-2-amine hydrochloride

-

EDC hydrochloride

-

HOBt hydrate

-

DMAP

-

DIPEA or Triethylamine (TEA)

-

Anhydrous Acetonitrile (MeCN) or DMF

-

Ethyl acetate (EtOAc)

-

1M aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), EDC-HCl (1.2 eq), HOBt (0.1 - 1.0 eq), and DMAP (0.1 - 1.0 eq). Note: Using a catalytic amount of HOBt (0.1 eq) with a full equivalent of DMAP has been shown to be effective for electron-deficient anilines.[2]

-

Dissolve the solids in anhydrous acetonitrile (preferred) or DMF.

-

Add DIPEA or TEA (3.0 eq).

-

Add 4-(Trifluoromethyl)thiophen-2-amine hydrochloride (1.0 eq).

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl (2x, to remove DMAP and any remaining base), saturated aqueous NaHCO3 (2x, to remove HOBt and unreacted acid), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Summary of Protocols and Troubleshooting

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt/DMAP |

| Coupling Reagent | HATU | EDC-HCl |

| Additives | None | HOBt, DMAP |

| Base | DIPEA | DIPEA or TEA |

| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1 : 1.2 : 3 | 1 : 1 : 1.2 : 3 (+ Additives) |

| Typical Solvent | DMF, DCM | MeCN, DMF |

| Pros | High efficiency, low racemization | Cost-effective, readily available reagents |

| Cons | Higher cost, byproducts can be tricky to remove | Potential for racemization, requires careful workup to remove additives |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Insufficiently active coupling agent- Incomplete neutralization of amine HCl- Steric hindrance | - Switch to HATU protocol if using EDC/HOBt- Ensure at least 3 eq. of base are used- Increase reaction temperature (e.g., 40-60 °C)- Increase reaction time |

| Multiple Byproducts | - Side reaction of activated ester (e.g., N-acylurea formation with EDC)- Degradation of starting materials or product | - Ensure HOBt is used with EDC- Monitor reaction closely and stop when complete- Purify starting materials before use |

| Difficulty Removing Byproducts | - Tetramethylurea (from HATU) is water-soluble but polar- EDC-urea byproduct- DMAP/HOBt in workup | - For HATU, ensure thorough aqueous washes- For EDC, an acidic wash can help protonate and remove the urea byproduct- Follow the specific workup for Protocol 2 to remove DMAP and HOBt |

Conclusion

The successful synthesis of amides from 4-(Trifluoromethyl)thiophen-2-amine hydrochloride is readily achievable with the appropriate selection of a high-activity coupling reagent and carefully controlled reaction conditions. The electron-withdrawing nature of the trifluoromethyl substituent necessitates a departure from standard protocols, with HATU- and EDC/DMAP-based methods providing reliable and high-yielding routes to the desired products. The protocols detailed in this guide provide a robust starting point for researchers, enabling the efficient incorporation of this valuable chemical scaffold into novel molecular entities.

References

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

-

Gunda, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]

-

Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom).... [Link]

-

The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

-

Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

-

University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

ACS Publications. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. [Link]

-

RSC Publishing. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

RSC Publishing. Organic & Biomolecular Chemistry. [Link]

-

Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. [Link]

-

Thieme E-Books & E-Journals. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Fluorinated Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Aminothiophenes in Medicinal Chemistry

Fluorinated aminothiophenes represent a privileged scaffold in modern drug discovery. The incorporation of fluorine atoms into the thiophene ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The aminothiophene core itself is a versatile building block found in numerous biologically active compounds.[4][5][6] Consequently, the development of robust and efficient synthetic methodologies for the preparation of N-arylated fluorinated aminothiophenes is of paramount importance to medicinal chemists.

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a powerful tool for the synthesis of arylamines with broad functional group tolerance and under relatively mild conditions.[7][8][9] However, the application of this reaction to electron-deficient heterocyclic amines, such as fluorinated aminothiophenes, presents unique challenges that necessitate a careful optimization of reaction parameters. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Buchwald-Hartwig amination of this important class of molecules.

The Impact of Fluorine Substitution on Buchwald-Hartwig Amination

The presence of a fluorine atom on the aminothiophene ring significantly influences its reactivity in palladium-catalyzed C-N coupling reactions. As a strongly electron-withdrawing group, fluorine decreases the electron density of the thiophene ring and the nucleophilicity of the amino group. This electronic effect can impact several steps in the Buchwald-Hartwig catalytic cycle:

-

Oxidative Addition: While the nature of the aryl halide is the primary determinant for the rate of oxidative addition, the electronic properties of the amine can influence the overall catalytic turnover.

-

Amine Coordination and Deprotonation: The reduced basicity of the fluorinated aminothiophene necessitates the use of a sufficiently strong base to facilitate deprotonation and formation of the palladium-amido complex.

-

Reductive Elimination: This final, product-forming step is often the rate-limiting step in the catalytic cycle. The electronic nature of both the aryl and amino coupling partners plays a crucial role. An electron-deficient aminothiophene may accelerate this step.

Key Parameters for Successful Buchwald-Hartwig Amination of Fluorinated Aminothiophenes

A successful Buchwald-Hartwig amination of a fluorinated aminothiophene hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the phosphine ligand is critical for achieving high yields and suppressing side reactions. For electron-deficient heteroaryl amines, bulky and electron-rich biarylphosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.

| Ligand Generation | Recommended Ligands | Key Features & Applications |

| Second Generation | Xantphos | A versatile ligand, particularly effective for the coupling of deactivated aminothiophenes.[10] Its wide bite angle is beneficial for stabilizing the catalytic species. |

| Third Generation | RuPhos, XPhos | These bulky and electron-rich ligands are highly effective for coupling challenging substrates, including heteroaryl amines. They can often facilitate reactions at lower temperatures. |

| Fourth Generation | BrettPhos | Particularly useful for the monoarylation of primary amines and can be effective for coupling with sterically hindered partners. |

Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, preformed palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their air and moisture stability, and for providing a 1:1 palladium-to-ligand ratio, which can lead to more reproducible results.

The Role of the Base: A Balancing Act

The selection of the base is a critical parameter that must be carefully considered, especially when dealing with potentially base-sensitive functional groups. A base that is too weak may not effectively deprotonate the less nucleophilic fluorinated aminothiophene, leading to low conversion. Conversely, an overly strong base can promote side reactions or decomposition of the starting materials or product.

| Base | pKa of Conjugate Acid | Properties and Recommendations |

| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base. Effective but can be problematic with base-sensitive functional groups. |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A milder inorganic base that has shown success in the amination of deactivated aminothiophenes.[10] Its solubility in organic solvents is beneficial. |

| Potassium Phosphate (K₃PO₄) | ~12.3 | Another milder inorganic base that can be a good alternative to strong alkoxides. |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | A very strong, non-nucleophilic base that can be effective when other bases fail, but its high reactivity requires careful handling. |

Solvent Selection: Influencing Solubility and Reactivity

The choice of solvent primarily affects the solubility of the reagents and the catalytic species. Aprotic, non-polar to moderately polar solvents are generally employed.

-

Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations. Toluene is often preferred for its ability to azeotropically remove water.

-

tert-Amyl alcohol: Can be a good choice for certain catalyst systems and may help to solubilize inorganic bases.

-

N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): While less common, these polar aprotic solvents can be useful for solubilizing highly polar substrates, but they can also coordinate to the palladium center and inhibit catalysis.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Fluorinated Aminothiophene with an Aryl Bromide

This protocol provides a starting point for the optimization of the reaction between a generic fluorinated aminothiophene and an aryl bromide.

Reagents and Equipment:

-

Fluorinated aminothiophene (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol% if using a simple Pd source like Pd(OAc)₂)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 0.1 M)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the fluorinated aminothiophene, aryl bromide, palladium precatalyst, and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table provides a summary of starting conditions for the Buchwald-Hartwig amination of a model fluorinated aminothiophene with various aryl halides. These are suggested starting points and may require further optimization.

| Fluorinated Aminothiophene | Aryl Halide | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |

| 2-Amino-5-fluorothiophene | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | Good |

| 3-Amino-4-fluorothiophene | 4-Chlorobenzonitrile | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Dioxane | 100 | Moderate to Good |

| 2-Amino-3-fluoro-5-cyanothiophene | 3-Bromoanisole | RuPhos Pd G3 (2) | - | K₃PO₄ (2) | tert-Amyl alcohol | 100 | Moderate |

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality reagents/solvents. | 1. Use a preformed palladacycle precatalyst. Ensure inert atmosphere is maintained. 2. Screen stronger bases (e.g., NaOtBu, LiHMDS). 3. Increase the reaction temperature in 10 °C increments. 4. Use freshly distilled/dried solvents and pure reagents. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. Presence of water. | 1. Increase ligand to metal ratio. Use a more robust ligand. 2. Ensure all reagents and solvents are scrupulously dried. |

| Diarylation of Primary Aminothiophene | 1. High catalyst loading. 2. Prolonged reaction time. | 1. Reduce catalyst loading. 2. Carefully monitor the reaction and stop it once the mono-arylated product is maximized. Consider using a ligand like BrettPhos. |

References

-

Griswold, C. P., et al. (2010). Palladium-catalyzed N-arylation of 3-functionalized 2-amino-4,5-dimethylpyrroles. Tetrahedron Letters, 51(48), 6349-6351. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Talele, T. T. (2016). The “Aminothiophene” Moiety in Approved Drugs. Journal of Medicinal Chemistry, 59(18), 8497–8526. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-